Methyl-3-Acetyl-4-hydroxybenzoat

Übersicht

Beschreibung

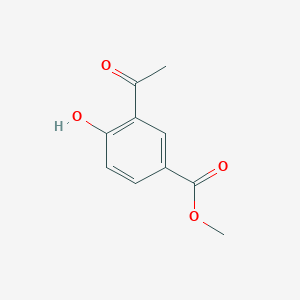

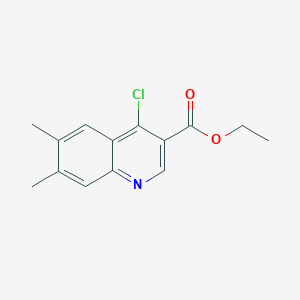

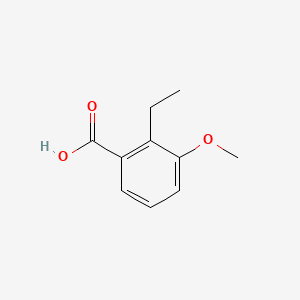

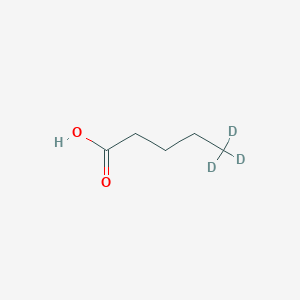

Methyl 3-acetyl-4-hydroxybenzoate is a chemical compound with the molecular formula C10H10O4 and a molecular weight of 194.19 . It is also known by other names such as EOS-61538, Benzoic acid, 3-acetyl-4-hydroxy-, methyl ester, and Aspirin Impurity 13 .

Synthesis Analysis

The synthesis of Methyl 3-acetyl-4-hydroxybenzoate involves the use of triethylamine in ethanol at 70°C under an inert atmosphere . The reaction mixture is then treated with hydrogen chloride in dichloromethane for 2 hours . The resulting solid is solubilized with DCM and HCl 4N is added under stirring . The organic phase is separated, dried over magnesium sulfate, filtered, and concentrated to afford a solid which is stirred in diethyl ether for 2 hours .Molecular Structure Analysis

The InChI code for Methyl 3-acetyl-4-hydroxybenzoate is1S/C10H10O4/c1-6(11)8-5-7(10(13)14-2)3-4-9(8)12/h3-5,12H,1-2H3 . The InChI key is FPYAQSSSRQZXMS-UHFFFAOYSA-N . Chemical Reactions Analysis

Methyl 3-acetyl-4-hydroxybenzoate is used to prepare and study structure-activity relationships of 2-(1-adamantyl)-4-(thio)chromenone-6-carboxylic acids as potent reversible inhibitors of human steroid sulfatase .Physical And Chemical Properties Analysis

The melting point of Methyl 3-acetyl-4-hydroxybenzoate is 98°C and its predicted boiling point is 331.5±27.0°C . It has a predicted density of 1.234±0.06 g/cm3 . The compound is stored in a sealed container at room temperature . Its pKa is predicted to be 8.55±0.18 .Wissenschaftliche Forschungsanwendungen

Medizin

Methyl-3-Acetyl-4-hydroxybenzoat: zeigt vielversprechende Eigenschaften in medizinischen Anwendungen aufgrund seiner strukturellen Ähnlichkeit zu Parabenen, die für ihre konservierenden Eigenschaften bekannt sind. Es könnte potenziell bei der Entwicklung neuer pharmazeutischer Formulierungen eingesetzt werden, um die Stabilität und Haltbarkeit zu verbessern .

Kosmetik

In der Kosmetikindustrie kann diese Verbindung als Alternative zu traditionellen Parabenen dienen und antimikrobielle Eigenschaften bieten, die zur Konservierung verschiedener Schönheits- und Körperpflegeprodukte beitragen. Ihre Wirksamkeit als Konservierungsmittel könnte besonders in wasserbasierten Kosmetika von Vorteil sein, bei denen mikrobielles Wachstum ein Problem darstellt .

Lebensmittelindustrie

Als Derivat der 4-Hydroxybenzoesäure könnte this compound in der Lebensmittelindustrie als Konservierungsmittel eingesetzt werden. Seine potenziellen Anwendungen umfassen die Verlängerung der Haltbarkeit verderblicher Lebensmittel und die Aufrechterhaltung der Produktqualität durch Verhinderung von mikrobiellem Verderb .

Landwirtschaft

Die strukturelle Beziehung dieser Verbindung zu Benzoaten deutet darauf hin, dass sie als Biopestizid untersucht werden könnte. Ihre potenziellen Anwendungen in der Landwirtschaft umfassen die Verwendung als natürliches Pestizid, das eine umweltfreundliche Alternative zu synthetischen Chemikalien darstellt .

Umweltwissenschaften

This compound könnte hinsichtlich seiner Umweltauswirkungen untersucht werden, insbesondere in Bezug auf Bioabbaubarkeit und Toxizität. Das Verständnis seines Verhaltens in verschiedenen Ökosystemen kann zu sichereren Praktiken bei seiner Anwendung in verschiedenen Branchen führen .

Materialwissenschaften

In den Materialwissenschaften könnte diese Verbindung hinsichtlich ihrer Rolle bei der Synthese neuer Polymere oder Beschichtungen untersucht werden. Ihre chemischen Eigenschaften könnten zur Entwicklung von Materialien mit spezifischen Eigenschaften wie verbesserter Haltbarkeit oder Beständigkeit gegen Umwelteinflüsse beitragen .

Analytische Chemie

Aufgrund seiner einzigartigen chemischen Struktur könnte this compound als Standard oder Reagenz in analytischen Verfahren wie Chromatographie oder Spektrometrie verwendet werden, um Substanzen in einem Gemisch zu identifizieren oder zu quantifizieren .

Biochemie

Schließlich könnte die Verbindung in der Biochemie verwendet werden, um Enzym-Substrat-Wechselwirkungen zu untersuchen oder als Baustein bei der Synthese komplexerer biochemischer Verbindungen. Ihre Rolle in Stoffwechselwegen oder als Inhibitor bestimmter biochemischer Reaktionen könnte ein Schwerpunkt der Forschung sein .

Safety and Hazards

Wirkmechanismus

Target of Action

Methyl 3-acetyl-4-hydroxybenzoate is a chemical compound that has been used to prepare and study structure-activity relationships of 2-(1-adamantyl)-4-(thio)chromenone-6-carboxylic acids as potent reversible inhibitors of human steroid sulfatase . The primary target of this compound is the enzyme steroid sulfatase, which plays a crucial role in the regulation of hormone activity.

Mode of Action

It is known to act as a potent reversible inhibitor of human steroid sulfatase . This suggests that the compound binds to the active site of the enzyme, preventing it from catalyzing its normal reactions and thus inhibiting its function.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is predicted to be around 1.47 , suggesting moderate lipophilicity, which could influence its distribution within the body.

Action Environment

The action of Methyl 3-acetyl-4-hydroxybenzoate can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by factors such as temperature and pH. It is recommended to store the compound in a sealed container at room temperature . Furthermore, its action could potentially be influenced by interactions with other substances present in the body.

Eigenschaften

IUPAC Name |

methyl 3-acetyl-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6(11)8-5-7(10(13)14-2)3-4-9(8)12/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYAQSSSRQZXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70490818 | |

| Record name | Methyl 3-acetyl-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70490818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57009-12-8 | |

| Record name | Methyl 3-acetyl-4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57009-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-acetyl-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70490818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-acetyl-4-hydroxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the natural source of Methyl 3-acetyl-4-hydroxybenzoate and what other compounds were found alongside it?

A1: Methyl 3-acetyl-4-hydroxybenzoate (1) was isolated for the first time from the seeds of Lithospermum erythrorhizon []. This discovery was made alongside the isolation of more commonly known compounds, β-sitosterol and daucosterol, which were separated through open column chromatography and prep-HPLC [].

Q2: How does the structure of Methyl 3-acetyl-4-hydroxybenzoate relate to its antifungal activity?

A2: While Methyl 3-acetyl-4-hydroxybenzoate itself was not tested for antifungal activity, it served as a key starting material in the synthesis of crassinervic acid analogs []. Crassinervic acid, a natural antifungal compound found in Piper crassinervium, shares structural similarities with Methyl 3-acetyl-4-hydroxybenzoate. By modifying Methyl 3-acetyl-4-hydroxybenzoate and testing the resulting analogs against the fungus Cladosporium cladosporioides, researchers were able to gain insight into the structure-activity relationships of this class of compounds []. This approach helps to identify the specific structural features crucial for antifungal activity, paving the way for the development of potentially more potent and selective antifungal agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1366886.png)

![5-Pyridin-2-yl-4H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1366896.png)